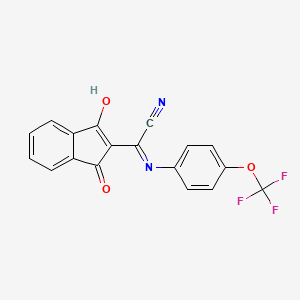

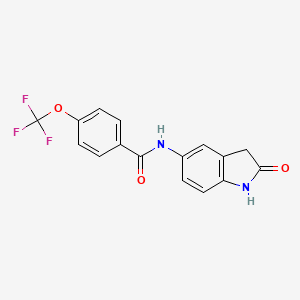

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile (hereafter referred to as 2-DTPE) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is stable under normal conditions. 2-DTPE has been studied and used in various areas of research, including organic chemistry, biochemistry, and pharmacology. The compound has been used as a reagent for the synthesis of other compounds, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for the detection of biomolecules.

Scientific Research Applications

Heterocyclic Compound Synthesis

- The compound is used in the synthesis of various heterocyclic compounds, such as benzoxazoles and thiadiazoles, which are expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).

Cycloaddition Reactions

- It reacts with glycine, valine, and α-amino acid esters through a Michael addition–elimination mechanism, leading to cycloaddition reactions (Grigg & Mongkolaussavaratana, 1988).

Multistep Chemical Reactions

- In multistep chemical reactions, it forms various compounds with N-arylisoindolines, showcasing its versatility in organic synthesis (Döpp et al., 2006).

Reactivity with N1,N2-diarylamidines

- It shows unique reactivity patterns when combined with N1,N2-diarylamidines, leading to the formation of different organic compounds (Dpp, Gomaa, Henkel, & El-Din, 1996).

Nucleophilic Intramolecular Cyclization

- The compound is involved in nucleophilic intramolecular cyclization reactions, enabling the synthesis of organic molecules with potential biological significance (Aksenov et al., 2022).

Photoremovable Protecting Groups

- It can be used in the creation of photoremovable protecting groups, an important aspect in organic synthesis and photochemistry (Literák, Hroudná, & Klán, 2008).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular conformations and interactions (Oezbey et al., 1995).

Cyanation Reagents

- It acts as a cyanation reagent in organic synthesis, aiding in the functionalization of molecules (Döpp, Jüschke, & Henkel, 2002).

Antioxidant and Anticancer Activity

- Derivatives of this compound have been studied for their antioxidant and anticancer activities, indicating its potential in medicinal chemistry (Tumosienė et al., 2020).

Organic Reaction Catalyst

- It has been used as a catalyst in various organic reactions, demonstrating its utility in synthetic chemistry (Anebouselvy & Ramachary, 2018).

Mesogenic Schiff Bases Synthesis

- The compound is key in synthesizing mesogenic Schiff bases, which are important for studying liquid crystalline behavior (Dubey et al., 2018).

properties

IUPAC Name |

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQMCIGKRQSMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)